molecular formula C13H15N3O B1426573 1-(Phthalazin-1-yl)piperidin-4-ol CAS No. 1308246-46-9

1-(Phthalazin-1-yl)piperidin-4-ol

Cat. No.: B1426573
CAS No.: 1308246-46-9
M. Wt: 229.28 g/mol
InChI Key: SEKCQZGDWNJUBU-UHFFFAOYSA-N
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Description

1-(Phthalazin-1-yl)piperidin-4-ol is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a phthalazine core linked to a hydroxypiperidine moiety. This specific molecular architecture is a valuable scaffold for the design and synthesis of novel bioactive molecules. The phthalazine heterocycle is a privileged structure in medicinal chemistry, with documented scientific research indicating that derivatives incorporating it exhibit a range of biological activities. Studies show that 1,4-disubstituted phthalazine derivatives, in particular, have been investigated for their potential as antimicrobial, antitumor, and anti-inflammatory agents . The piperidin-4-ol group is a common pharmacophore that can enhance water solubility and contribute to target binding affinity in drug-like molecules. While the specific biological profile of this compound may require further characterization, its structure positions it as a versatile key intermediate. Researchers can utilize this compound as a precursor for developing more complex molecules, such as nucleoside analogues where the phthalazine acts as a nucleobase mimic, or for creating targeted inhibitors . Its primary research value lies in its potential as a building block for probing biological mechanisms and creating new chemical entities for pharmacological screening. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phthalazin-1-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-5-7-16(8-6-11)13-12-4-2-1-3-10(12)9-14-15-13/h1-4,9,11,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCQZGDWNJUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra are fundamental for mapping the carbon and proton framework of a molecule. While complete experimental spectra for 1-(Phthalazin-1-yl)piperidin-4-ol are not extensively published, the expected chemical shifts can be inferred from analyses of its constituent parts—the phthalazine (B143731) and piperidin-4-ol moieties—and related structures. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phthalazine ring and the aliphatic protons of the piperidine (B6355638) ring. The phthalazine protons would typically appear in the downfield region (δ 7.5-9.5 ppm), while the piperidine protons would be found in the upfield region (δ 1.5-4.5 ppm). The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The phthalazine ring carbons are expected to resonate at lower field (δ 120-160 ppm) due to their aromaticity and proximity to nitrogen atoms. nih.gov The carbons of the piperidine ring would appear at higher field, with the carbon bearing the hydroxyl group (C-4) expected around δ 65-70 ppm and the other piperidine carbons between δ 30-50 ppm. chemicalbook.com

¹⁵N NMR: ¹⁵N NMR spectroscopy, though less common, can offer valuable data on the electronic environment of the nitrogen atoms. researchgate.net The three nitrogen atoms in this compound—two in the phthalazine ring and one in the piperidine ring—would exhibit distinct chemical shifts. The coordination shifts in ¹⁵N NMR are sensitive to factors like hybridization and substitution, allowing for the differentiation of the N-atoms within the heterocyclic systems. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phthalazine Protons 7.5 - 9.5 -
Phthalazine Carbons - 120 - 160
Piperidine H-2, H-6 3.5 - 4.5 -
Piperidine H-3, H-5 1.8 - 2.2 -
Piperidine H-4 3.8 - 4.2 -
Piperidine C-2, C-6 - 45 - 55
Piperidine C-3, C-5 - 30 - 40
Piperidine C-4 - 65 - 70

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H), which is instrumental in identifying adjacent protons. For instance, it would confirm the connectivity within the piperidine ring spin system and among the protons on the phthalazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This technique would definitively assign each proton signal to its corresponding carbon atom in both the piperidine and phthalazine fragments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbon and proton atoms (typically 2-3 bonds). This is vital for connecting the molecular fragments. For example, correlations between the piperidine protons at the C-2 and C-6 positions and the phthalazine carbon at the C-1 position would confirm the substitution site.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the 3D structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and studying its fragmentation, which can provide structural clues. The molecular formula of this compound is C₁₃H₁₅N₃O, corresponding to a molecular weight of 229.28 g/mol .

In an Electron Impact (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 229. The fragmentation pattern would likely involve characteristic losses from both the piperidine and phthalazine rings. raco.catraco.cat

Predicted Fragmentation Pathways:

Loss of H₂O: A common fragmentation for alcohols is the loss of a water molecule (18 Da) from the molecular ion, leading to a fragment at m/z 211.

Piperidine Ring Fragmentation: Cleavage within the piperidine ring could lead to various fragment ions. For example, cleavage alpha to the nitrogen could result in the loss of a C₄H₈O fragment.

Phthalazine Ring Fragmentation: The stable phthalazine moiety can also fragment. Phthalazine itself is known to fragment via the loss of N₂ to give an ion at m/z 102, or through the loss of HCN. raco.catresearchgate.net A key fragment would likely be the phthalazinyl cation at m/z 129 or 130. raco.cat

Table 2: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity
229 Molecular Ion [M]⁺
211 [M - H₂O]⁺
130 [Phthalazine]⁺ fragment

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad) O-H stretch Alcohol (-OH)
3100 - 3000 C-H stretch Aromatic (Phthalazine)
2950 - 2850 C-H stretch Aliphatic (Piperidine)
1650 - 1550 C=N and C=C stretch Aromatic Ring (Phthalazine)
1450 - 1350 C-H bend Aliphatic (Piperidine)
1300 - 1200 C-N stretch Aryl-N and Aliphatic-N

The broad O-H stretching band is indicative of the hydroxyl group, while the various C-H stretches distinguish between the aromatic and aliphatic portions of the molecule. The C=N and C=C stretching vibrations are characteristic of the phthalazine heterocyclic system. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, studies on similar substituted piperidines, such as 4-(4-chlorophenyl)piperidin-4-ol, show that the piperidine ring typically adopts a stable chair conformation. researchgate.net In such a conformation for the title compound, the bulky phthalazinyl group would likely occupy an equatorial position to minimize steric hindrance, while the smaller hydroxyl group could be either axial or equatorial. Intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms is expected to play a significant role in the crystal packing. researchgate.netnih.gov

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₁₃H₁₅N₃O), the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample should closely match these theoretical percentages to confirm its purity and elemental makeup.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 13 156.143 68.10%
Hydrogen H 1.008 15 15.120 6.59%
Nitrogen N 14.007 3 42.021 18.33%
Oxygen O 15.999 1 15.999 6.98%

| Total | | | | 229.283 | 100.00% |

Conformational Analysis and Stereochemical Investigations

Analysis of Stereoisomerism in Piperidin-4-ol Derivatives

The piperidine (B6355638) ring in 1-(Phthalazin-1-yl)piperidin-4-ol, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents at the 4-position, such as the hydroxyl group, can exist in either an axial or an equatorial position. These two orientations represent diastereomers with distinct physical and spectroscopic properties.

For 4-hydroxypiperidine (B117109) itself, the equatorial conformer, where the hydroxyl group is positioned away from the bulk of the ring, is generally more stable than the axial conformer. rsc.org This preference is influenced by the steric hindrance between an axial substituent and the axial hydrogens at the C2 and C6 positions of the ring. The energy difference between these conformers is often modest, and the equilibrium can be influenced by factors such as solvent and the nature of the substituent at the nitrogen atom. rsc.org In the case of this compound, the bulky phthalazinyl group at the N1 position significantly influences the ring's conformational equilibrium.

Furthermore, the nitrogen atom of the piperidine ring can undergo inversion, a process where the nitrogen and its substituent rapidly flip between two pyramidal geometries. This adds another layer of conformational complexity. However, the energy barrier for nitrogen inversion is typically low, leading to a rapid equilibrium at room temperature. rsc.org Studies on various 4-substituted piperidines have shown that while the conformational free energies for many substituents are similar to those in analogous cyclohexanes, polar substituents can exhibit different behaviors upon protonation, where electrostatic interactions can stabilize the axial form. nih.gov

Chromatographic Methods for Isomer Separation and Enantiomeric Purity Assessment

Chromatography is an indispensable tool for the separation and analysis of isomers. For piperidin-4-ol derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to separate diastereomers and assess enantiomeric purity.

HPLC is a powerful technique for separating non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of piperidine derivatives. nih.gov

For the assessment of enantiomeric purity, chiral HPLC is the method of choice. This often involves pre-column derivatization, where the enantiomers of a chiral compound are reacted with a chiral derivatizing agent to form diastereomers. asianpubs.orgresearchgate.net These diastereomeric products can then be separated on a standard achiral HPLC column. mdpi.com For instance, piperidine-containing enantiomers can be derivatized with agents like 3,5-dinitrobenzoic acid to facilitate separation on a chiral stationary phase (CSP). asianpubs.org The choice of CSP and mobile phase composition is critical for achieving optimal separation (resolution) between the diastereomeric peaks. asianpubs.org

A typical HPLC method validation for enantiomeric purity would include assessing specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters for Chiral Separation of Piperidine Derivatives

Parameter Condition
Column Chiral Stationary Phase (e.g., CHI-DMB) asianpubs.org
Mobile Phase n-hexane:ethanol (e.g., 85:15 v/v) asianpubs.org
Flow Rate 1.0 mL/min asianpubs.org
Detection UV, Wavelength determined by chromophore (e.g., 290 nm) nih.gov

| Column Temperature | 30 °C researchgate.netnih.gov |

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While many piperidine derivatives can be analyzed directly, sometimes derivatization is necessary to improve volatility and thermal stability. GC, often coupled with a mass spectrometer (GC-MS), allows for the separation and identification of compounds within a mixture. cmbr-journal.com

The technique is particularly useful for determining the presence of piperidine as a residual solvent or impurity in pharmaceutical substances. chromforum.orggoogle.com Headspace GC is a common technique for this purpose, where the volatile analytes in the vapor phase above the sample are injected into the GC system. chromforum.orggoogle.com The choice of a suitable capillary column, such as a DB-17 or a diphenyl dimethyl polysiloxane phase, is crucial for achieving good separation of piperidine and related compounds. researchgate.netresearchgate.net

Table 2: Typical GC Method Parameters for Piperidine Analysis

Parameter Condition
Column DB-17 (30 m, 0.53 mm ID, 1 µm film) researchgate.net
Carrier Gas Helium researchgate.net
Injector Temperature 250 °C researchgate.net
Detector (FID) Temperature 260 °C researchgate.net
Oven Program Isothermal followed by a temperature ramp (e.g., 150°C for 10 min, then ramp to 260°C) researchgate.net

| Injection Mode | Headspace or Direct Injection researchgate.netchromforum.org |

Computational Studies of Conformational Preferences of the Piperidine Ring

Computational chemistry provides invaluable insights into the conformational landscapes of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics are used to calculate the energies of different conformers and predict the most stable structures. researchgate.netnih.gov

These studies confirm that for N-substituted piperidines, the chair conformation is the most stable. researchgate.net The orientation of the N-substituent (axial vs. equatorial) is a key area of investigation. The size and electronic nature of the substituent play a significant role in determining its preferred orientation. For large substituents, an equatorial position is generally favored to avoid steric clashes.

Computational models can estimate the relative energies of different conformers, such as the chair, boat, and twist-boat forms. rsc.org While the chair form is typically the global minimum, certain substitution patterns can lead to a significant population of other conformers. ias.ac.in Molecular dynamics simulations can further be employed to study the dynamic behavior of the piperidine ring and the interactions between the molecule and its environment, which is crucial for understanding its binding modes to biological targets. rsc.org These computational approaches, when correlated with experimental data from techniques like NMR spectroscopy, provide a comprehensive picture of the molecule's three-dimensional structure and dynamic behavior. researchgate.net

Reactivity and Derivatization Strategies for 1 Phthalazin 1 Yl Piperidin 4 Ol

Functional Group Transformations on the Piperidin-4-ol Moiety

The piperidin-4-ol portion of the molecule offers two primary sites for chemical modification: the hydroxyl group and the piperidine (B6355638) ring nitrogen.

The secondary alcohol of the piperidin-4-ol moiety is a versatile functional group that can be readily transformed into other functionalities.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 1-(Phthalazin-1-yl)piperidin-4-one. This transformation is a common strategy in the synthesis of analogs, such as those developed as PARP (poly(ADP-ribose) polymerase) inhibitors. The resulting ketone serves as a crucial synthetic intermediate for further modifications. Standard oxidizing agents can be employed for this conversion.

Esterification and Etherification: While less commonly reported in the context of SAR studies for this specific scaffold compared to oxidation, the hydroxyl group is amenable to standard esterification and etherification reactions. These transformations would introduce a variety of substituents, altering the steric and electronic properties of the molecule. For example, esterification with various carboxylic acids or etherification with different alkyl halides could be used to probe the binding pocket of a target enzyme for favorable interactions.

Table 1: Reactions at the Hydroxyl Group

Reaction TypeProductSignificance
Oxidation1-(Phthalazin-1-yl)piperidin-4-oneKey intermediate for PARP inhibitor analogs.
EsterificationO-Acyl derivativesAllows for exploration of steric and electronic effects.
EtherificationO-Alkyl derivativesModifies hydrogen-bonding capacity and lipophilicity.

The piperidine nitrogen in 1-(Phthalazin-1-yl)piperidin-4-ol is a tertiary amine, having already been substituted with the phthalazine (B143731) moiety. This structural feature dictates the types of reactions possible at this position.

Alkylation: Direct N-alkylation of the piperidine nitrogen is not possible without forming a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge, significantly altering the molecule's properties. Such a modification is generally not pursued unless a cationic compound is specifically desired.

Acylation: Similar to alkylation, N-acylation is not a feasible reaction on the tertiary piperidine nitrogen.

Ring Opening: The piperidine ring is generally stable. Ring-opening reactions would require harsh conditions and are not typically employed as a derivatization strategy for this class of compounds. The focus remains on modifying the existing functional groups rather than cleaving the core structure.

Functional Group Transformations on the Phthalazine Core (e.g., Halogenation, Nitration)

The phthalazine ring system is an electron-deficient aromatic system, which influences its reactivity towards electrophilic substitution. The presence of the piperidinyl substituent can direct the position of incoming groups. Functionalization of the phthalazine core is a key strategy for modulating the electronic properties and interaction potential of the entire molecule. longdom.org

Nucleophilic substitution reactions are more common for halogenated phthalazines, where a halogen atom can be displaced by various nucleophiles. longdom.org For instance, 1-chlorophthalazine (B19308) is a common precursor for synthesizing compounds like this compound. Further substitutions on the phthalazine ring often involve multi-step synthetic sequences starting from appropriately substituted phthalic anhydrides or other precursors. jpsbr.orgjst.go.jp

Synthesis of Structurally Diverse Analogs for Structure-Activity Relationship Studies

The primary application driving the derivatization of this compound is the exploration of structure-activity relationships (SAR) for various therapeutic targets, including PARP and other enzymes. jst.go.jpekb.eg The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Research has shown that modifications at the 4-position of the phthalazine ring are crucial for activity. jst.go.jp Starting from precursors like 2-aroylbenzoic acids, which are cyclized with hydrazine, a wide array of substituted phthalazinones can be synthesized. jpsbr.org These can then be converted into the target piperidine derivatives.

For example, in the development of inhibitors for phosphodiesterase 5 (PDE5), it was found that 1-piperidine derivatives generally showed more potent inhibitory activity. researchgate.net The SAR studies indicated that the nature of the substituent on the phthalazine ring and the substitution pattern on the piperidine moiety significantly impact the inhibitory activity. researchgate.net Keeping the 4-hydroxyl piperidine as a fixed substituent was identified as an optimal strategy in some cases. researchgate.net

Table 2: Examples of Phthalazine Derivatives for SAR Studies

Base ScaffoldModificationTarget/ApplicationReference
4-Substituted Phthalazin-1(2H)-oneN-alkylation with various side chainsAntitumor, VEGFR2 inhibition nih.govnih.gov
4-(Aryl)phthalazin-1(2H)-oneAcylation/alkylation at the N-2 positionAntimicrobial jpsbr.org
Phthalazin-1(2H)-oneDerivatization of acetohydrazide side chainAntitumor, EGFR inhibition nih.govfayoum.edu.eg
PhthalazineSubstitution at the 1- and 4-positionsPDE5 and PDE4 inhibition researchgate.net

These studies highlight a common strategy: synthesizing a library of compounds by introducing diverse functional groups onto the phthalazine and piperidine rings and then evaluating their biological activity to build a comprehensive SAR model. This approach has led to the discovery of potent and selective inhibitors for a range of important biological targets. jst.go.jp

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational stability and flexibility of 1-(Phthalazin-1-yl)piperidin-4-ol.

These simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. Understanding the conformational landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a target protein. MD simulations on new piperazine, 1,3,4-oxadiazole, and quinoline (B57606) conjugates have been used to determine the stability of these compounds at the active sites of their targets. nih.gov A similar approach for this compound would be highly informative.

Molecular Docking and Ligand Interaction Profiling (focused on chemical interactions and potential binding sites)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in identifying potential binding sites and understanding the nature of the interactions between a ligand and its target.

For this compound, molecular docking studies can help to identify potential biological targets and elucidate the key interactions that stabilize the ligand-receptor complex. These studies are often used in drug discovery to screen virtual libraries of compounds against a specific target and to guide the optimization of lead compounds. researchgate.netnih.govresearchgate.net

The binding of a ligand to a protein is governed by a variety of non-covalent interactions, with hydrogen bonds and hydrophobic interactions being particularly important.

Hydrogen Bonding : These are strong, directional interactions that occur between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The hydroxyl group on the piperidine (B6355638) ring and the nitrogen atoms in the phthalazine (B143731) ring of this compound are potential sites for hydrogen bonding.

Hydrophobic Interactions : These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of these regions to avoid contact with water. The phthalazine and piperidine rings contribute to the hydrophobic character of the molecule.

Molecular docking studies on various heterocyclic compounds, including those with phthalazine and piperidine scaffolds, consistently analyze these interactions to explain the observed biological activities. researchgate.netnih.gov For example, docking studies of phthalazine hydrazone derivatives have been used to assess their binding affinity to antioxidant-related enzymes. researchgate.net A detailed analysis of these interactions for this compound would be critical in understanding its potential mechanism of action and for the rational design of more potent analogs.

Evaluation of Binding Affinity Metrics within Chemical Contexts

The binding affinity of a ligand to its receptor is a critical parameter in determining its potential efficacy. Computational methods are frequently employed to predict and analyze binding affinities, providing a theoretical basis for experimental observations. These methods can range from molecular docking scores to more rigorous free energy calculations.

A comprehensive search of scientific literature and chemical databases did not yield specific studies that have reported the binding affinity metrics for this compound. While research on related phthalazine and piperidine derivatives exists, a direct computational evaluation of the binding affinity for this particular compound is not publicly available. Such an evaluation would typically involve docking the compound into the binding site of a relevant biological target and calculating metrics such as the binding energy (in kcal/mol) or the inhibition constant (Ki). The absence of this data precludes a detailed discussion of its binding characteristics in a specific chemical context.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in cheminformatics for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

Despite the utility of QSAR, no specific QSAR studies featuring this compound were identified in the available scientific literature. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. As no such dataset involving this compound appears to have been published, the structural correlates for its activity have not been computationally modeled using this approach. A hypothetical QSAR study would involve calculating various molecular descriptors for a series of phthalazine-piperidine analogs and correlating these with their measured biological effects to derive a predictive model.

Pharmacophore Modeling and Virtual Screening (as a computational design tool)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules that are likely to be active.

There are no published studies that describe the development or use of a pharmacophore model based on this compound. The creation of such a model would necessitate a set of active compounds from which the key pharmacophoric features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—could be abstracted. Subsequently, this model could be employed in a virtual screening campaign to discover novel chemical entities with similar predicted biological activity. The absence of such research indicates that this computational design approach has not been applied to this specific compound.

Non Pharmacological Applications and Material Science Potential

Applications in Supramolecular Chemistry and Host-Guest Interactions

The architecture of 1-(Phthalazin-1-yl)piperidin-4-ol, featuring multiple nitrogen heteroatoms and a hydroxyl group, provides potential sites for non-covalent interactions, which are fundamental to supramolecular chemistry. The nitrogen atoms in the phthalazine (B143731) ring can act as hydrogen bond acceptors, while the hydroxyl group on the piperidine (B6355638) ring can serve as both a hydrogen bond donor and acceptor. This dual functionality is crucial for the formation of extended networks and host-guest complexes.

The phthalazine moiety, with its delocalized π-electron system, can also participate in π-π stacking interactions, a common feature in the self-assembly of aromatic molecules. Although specific studies on the supramolecular chemistry of this compound are not prevalent, the known behavior of similar nitrogen-containing heterocycles suggests its potential to form well-ordered structures through a combination of hydrogen bonding and π-π stacking. These properties could be exploited in the design of molecular receptors and novel materials with tunable properties.

Role as Ligands in Catalysis and Coordination Chemistry

The nitrogen atoms present in both the phthalazine and piperidine rings of this compound make it a promising candidate as a ligand in coordination chemistry and catalysis. Phthalazine and its derivatives are known to act as effective ligands, coordinating with metal ions to form stable complexes. chemscene.comresearchgate.net The ability of the phthalazine nucleus to act as a bridging ligand between two metal centers has been documented, a property that is valuable in the construction of polynuclear coordination compounds.

The piperidine nitrogen, being a saturated amine, also possesses a lone pair of electrons available for coordination with metal ions. The combination of the aromatic phthalazine and the aliphatic piperidine in a single molecule offers the potential for creating ligands with unique steric and electronic properties. These properties can influence the catalytic activity and selectivity of the resulting metal complexes. For instance, phthalazine-based ligands have been utilized in the synthesis of copper(II) complexes with potential applications in catalysis. researchgate.net While direct catalytic applications of this compound have not been reported, its structural features suggest it could be a valuable precursor for the development of novel catalysts.

Development as Chemical Sensors or Probes

The development of chemical sensors often relies on molecules that exhibit a detectable change in their physical or spectroscopic properties upon interaction with a specific analyte. The phthalazine moiety, with its responsive electronic structure, has been incorporated into chemosensors for the detection of various species.

For example, a phthalazine-based chemosensor was developed for the highly selective and sensitive detection of Co(2+) ions. nih.gov This sensor exhibited a distinct color change and a significant enhancement in fluorescence upon binding with the cobalt ion, with a detection limit in the nanomolar range. nih.gov Another study reported a phthalazine-imidazole-based colorimetric chemosensor for detecting Cu2+ and Co2+ ions, which also demonstrated the ability of the phthalazine core to participate in metal ion sensing. seoultech.ac.krresearchgate.net Phthalocyanines and porphyrins, which are structurally related to phthalazines, are also widely studied as active layers in chemical sensors for gases like nitric oxide. mdpi.comresearchgate.net

Given these precedents, this compound, with its integrated phthalazine unit, holds potential for development as a chemical sensor. The nitrogen atoms and the hydroxyl group could serve as binding sites for specific ions or molecules, and the electronic properties of the phthalazine ring could provide the basis for a colorimetric or fluorometric response.

Potential in Corrosion Inhibition Studies (as a general heterocyclic application)

Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. aspur.rsekb.egresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. aspur.rs This adsorption can occur through the heteroatoms, which act as active centers for interaction with the metal. researchgate.net

The molecule this compound possesses several features that suggest its potential as a corrosion inhibitor. The presence of multiple nitrogen atoms in both the phthalazine and piperidine rings, along with the oxygen atom in the hydroxyl group, provides numerous potential sites for adsorption onto a metal surface. The planar structure of the phthalazine ring can further enhance surface coverage.

Studies on related compounds support this potential. Various piperidine derivatives have been investigated as corrosion inhibitors for metals like nickel and copper in acidic media. carta-evidence.orgcore.ac.ukresearchgate.net For instance, research on piperidine and its methyl-substituted derivatives for nickel corrosion in nitric acid demonstrated that their inhibition efficiency is linked to their molecular structure and adsorption on the metal surface. carta-evidence.org Similarly, phthalazine derivatives have been explored as corrosion inhibitors. nih.govnih.gov

The mechanism of inhibition by such heterocyclic compounds typically involves either physisorption (electrostatic interaction) or chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals), or a combination of both. tandfonline.com The formation of a stable, adsorbed film of the inhibitor on the metal surface blocks the active sites for corrosion.

While specific corrosion inhibition studies on this compound are not available, the collective evidence from research on piperidine and phthalazine derivatives strongly suggests its promise in this application.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Concentration Source
4-methylpiperidineNickel1 M Nitric AcidHigh (Specific value not provided)Not specified carta-evidence.org
PiperidineNickel1 M Nitric AcidLower than substituted derivativesNot specified carta-evidence.org
5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphyrin palladium(II) (PF-1)J55 Steel3.5 wt % NaCl + CO2~85 (from impedance)400 ppm acs.org
4,4′,4″,4‴-(porphyrin-5,10,15,20-tetrayl)tetrakis(benzoic acid) (PF-2)J55 Steel3.5 wt % NaCl + CO2~92 (from impedance)400 ppm acs.org
Phenyl Phthalimide with -OCH3 substituentCarbon SteelSulfuric Acid92.36Not specified nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While general methods for synthesizing phthalazine (B143731) derivatives are known, often starting from precursors like phthalic anhydride (B1165640) or 2-aroylbenzoic acids and hydrazine, there is a substantial opportunity to develop more efficient and environmentally benign pathways specifically for 1-(Phthalazin-1-yl)piperidin-4-ol and its analogs. longdom.org

Future synthetic research should focus on:

Multi-Component Reactions: Designing one-pot, multi-component reactions could provide a streamlined route to complex derivatives. Strategies like the NiCl2-catalyzed four-component condensation used for other phthalazine systems could be adapted, potentially offering high yields and reduced waste. researchgate.net

Green Catalysis: The exploration of reusable, heterogeneous solid acid catalysts, such as dodecylphosphonic acid (DPA), could lead to solvent-free reaction conditions, aligning with the principles of green chemistry. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: Utilizing microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and improve yields, as has been demonstrated for other phthalazine-1,4-dione derivatives. sciforum.net

These advanced methodologies promise not only to improve the efficiency of synthesizing the core molecule but also to facilitate the creation of a diverse library of derivatives for further investigation. nih.gov

Advanced Spectroscopic and Crystallographic Investigations of Complex Derivatives

A thorough structural characterization is fundamental to understanding the properties and potential applications of new chemical entities. While standard spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized phthalazine derivatives, future work should employ more advanced analytical methods. nih.goviiste.org

Key areas for investigation include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for unambiguously assigning the complex spectra of novel, highly substituted derivatives. These methods are crucial for distinguishing between isomers and understanding subtle structural variations. nih.gov

Single-Crystal X-ray Diffraction: Obtaining single-crystal X-ray structures of this compound and its key derivatives is of paramount importance. ias.ac.in This technique provides unequivocal proof of molecular structure, including precise bond lengths, bond angles, and stereochemistry. ias.ac.in Such data is invaluable for validating computational models and establishing definitive structure-property relationships. ias.ac.in The development of a crystallographic database for this class of compounds would be a significant contribution to the field.

These advanced analytical tools will provide the high-resolution structural data necessary to drive rational design in future research. azooptics.com

In-Depth Computational Studies on Reaction Mechanisms and Photophysical Properties

Computational chemistry offers powerful predictive capabilities that can guide and accelerate experimental research. For this compound, computational studies can provide deep insights into both its formation and its intrinsic properties.

Future computational efforts should target:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model the proposed synthetic pathways to understand reaction mechanisms in detail. rsc.org This includes identifying transition states, calculating activation energies, and predicting the feasibility of different routes, which can help optimize reaction conditions and yields. researchgate.net

Photophysical Property Prediction: Phthalazine and phthalocyanine (B1677752) derivatives are known to possess interesting photophysical properties, including fluorescence. hanyang.ac.krrsc.org Computational modeling can be used to predict the electronic and optical properties of new derivatives. researchgate.net Time-dependent DFT (TD-DFT) calculations can estimate absorption and emission spectra, fluorescence quantum yields, and the potential for phenomena like photoinduced electron transfer (PET). rsc.org This predictive power is essential for designing new molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. ias.ac.in

Exploration of New Chemical and Material Science Applications

The unique hybrid structure of this compound makes it a versatile scaffold for building more complex molecular architectures and functional materials. Beyond its potential in medicinal chemistry, several other avenues are ripe for exploration.

Promising areas of application include:

Heterocyclic Building Blocks: The compound can serve as a versatile starting material for the synthesis of novel fused heterocyclic systems, a strategy that has been productive in organic chemistry. researchgate.net

Luminescent Materials: Many phthalazine-based compounds exhibit luminescence. nih.gov Derivatives of this compound could be designed and synthesized to act as fluorescent probes for analytical applications or as emitters in organic electronic devices. The synthesis of derivatives as organic nanoflakes has shown potential for enhancing fluorescence quantum yield. hanyang.ac.kr

Non-Linear Optical (NLO) Materials: Organic molecules featuring an electron donor-π-bridge-electron acceptor (D-π-A) motif can exhibit significant NLO activity. ias.ac.in By functionalizing the phthalazine and piperidine (B6355638) rings with appropriate donor and acceptor groups, it may be possible to create novel NLO materials based on this scaffold. ias.ac.in

Investigation of Conformational Dynamics and Chirality in Solution

The non-planar, saturated piperidine ring introduces significant conformational complexity and the potential for chirality.

Future research in this area should focus on:

Conformational Analysis: Like cyclohexane, the piperidine ring preferentially adopts a chair conformation. wikipedia.org However, the presence of the bulky phthalazine substituent on the nitrogen and the hydroxyl group at the C4 position will influence the equilibrium between the two possible chair conformers (N-axial vs. N-equatorial). researchgate.netwikipedia.org Detailed conformational analysis using variable-temperature NMR spectroscopy, coupled with computational studies, can elucidate the energetic preferences and the dynamics of ring inversion. rsc.orgnih.gov Understanding these conformational preferences is critical, as they can profoundly impact a molecule's biological activity and material properties.

Chirality: While this compound itself is achiral, the introduction of additional substituents or modification of the existing hydroxyl group can create one or more stereocenters. Research into the synthesis of specific enantiomers and diastereomers of its derivatives is a compelling avenue. The biological and photophysical properties of chiral molecules can differ significantly from their racemic mixtures, as demonstrated in studies of chiral phthalocyanines where enantiomers showed different interactions and efficiencies. nih.gov

A deep understanding of the three-dimensional structure and dynamic behavior of these molecules in solution is essential for the rational design of compounds with specific functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Phthalazin-1-yl)piperidin-4-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidin-4-ol derivatives are often prepared by reacting phthalazine precursors with substituted piperidines under alkaline conditions. Reaction efficiency depends on temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃). Evidence from similar syntheses shows yields ranging from 22% to 69%, with lower yields attributed to steric hindrance or competing side reactions . Optimization may involve adjusting stoichiometry, using microwave-assisted synthesis, or introducing protective groups for hydroxyl moieties.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the phthalazine aromatic protons (δ 7.5–8.5 ppm) and piperidin-4-ol protons (e.g., hydroxyl proton at δ 1.5–2.5 ppm). Axial/equatorial conformers of the piperidine ring may split signals .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .
  • Melting Point : Consistency in melting points (e.g., 198–200°C for related oxalate salts) indicates purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, pH) or compound purity. Validate findings via:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays).
  • Structural Confirmation : Use HPLC or LC-MS to verify compound integrity before bioactivity tests .

Q. What computational strategies predict the binding interactions of this compound with receptors like SMO or MET?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with SMO (PDB: 4QIM) or MET (PDB: 4N4W). Focus on hydrogen bonding with residues like Asp384 (SMO) or π-π stacking with phthalazine .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD < 2 Å) and free energy calculations (MM-GBSA) to rank ligand affinity .

Q. How do structural modifications of the piperidin-4-ol moiety affect selectivity in kinase inhibition?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, halogen) to the piperidine ring to modulate steric and electronic effects. For example, 4-hydroxy substitution enhances SK1 selectivity (15-fold over SK2) by optimizing hydrogen bonding with catalytic lysines .
  • Bioisosteric Replacement : Replace hydroxyl with methoxy or amine groups to evaluate potency changes in kinase panel screens .

Q. What experimental approaches validate the mechanism of action of this compound in cellular assays?

  • Methodological Answer :

  • Gene Knockdown : Use siRNA targeting proposed receptors (e.g., SMO, MET) to confirm loss of compound efficacy .
  • Western Blotting : Measure downstream biomarkers (e.g., ERK phosphorylation for MET inhibition) post-treatment .
  • Competitive Binding Assays : Employ fluorescent probes (e.g., BODIPY-cyclopamine for SMO) to quantify receptor occupancy .

Q. How can X-ray crystallography or cryo-EM elucidate the structural basis of this compound’s protein interactions?

  • Methodological Answer :

  • Co-crystallization : Soak purified target proteins (e.g., CRBP1) with the compound and resolve structures at ≤1.8 Å resolution. Analyze ligand density maps for binding pose validation .
  • Cryo-EM : For large complexes, use single-particle analysis to resolve conformational changes induced by ligand binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.